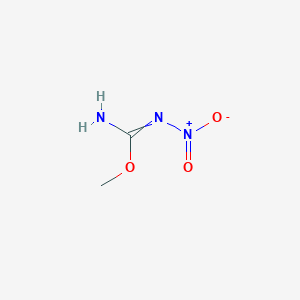
H-Cys(Bzl)-AMC
描述
H-Cys(Bzl)-AMC, also known as hydrogen cysteine benzylamide 7-amino-4-methylcoumarin, is a synthetic compound used primarily in peptide synthesis and biochemical research. It is a derivative of cysteine, an amino acid that contains a thiol group, which is often protected during peptide synthesis to prevent unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Bzl)-AMC typically involves the protection of the cysteine thiol group with a benzyl group. This is followed by the coupling of the protected cysteine with 7-amino-4-methylcoumarin. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and automated synthesis of peptides, including those containing protected cysteine residues. The use of automated peptide synthesizers and high-throughput purification methods ensures the production of high-purity this compound on a large scale .
化学反应分析
Types of Reactions
H-Cys(Bzl)-AMC undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Hydrogen fluoride (HF) or sodium in liquid ammonia for deprotection of the benzyl group.
Major Products Formed
Oxidation: Formation of cystine through disulfide bond formation.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the benzyl group to yield free cysteine.
科学研究应用
H-Cys(Bzl)-AMC has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, particularly those requiring cysteine residues.
Biology: Employed in studies of protein folding, disulfide bond formation, and enzyme activity.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
作用机制
The mechanism of action of H-Cys(Bzl)-AMC involves its role as a protected cysteine derivative in peptide synthesis. The benzyl group protects the thiol group of cysteine, preventing unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the protecting group can be removed to yield the free thiol group, which can then participate in disulfide bond formation or other biochemical reactions .
相似化合物的比较
Similar Compounds
H-Cys(Bzl)-OMe.HCl: Another cysteine derivative with a benzyl protecting group, used in peptide synthesis.
H-Cys(Bzl)-Gly-OH: A cysteine derivative used in the synthesis of glycine-containing peptides.
Uniqueness
H-Cys(Bzl)-AMC is unique due to its coupling with 7-amino-4-methylcoumarin, which imparts specific fluorescent properties. This makes it particularly useful in biochemical assays and studies involving fluorescence detection .
属性
IUPAC Name |
(2R)-2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-9-19(23)25-18-10-15(7-8-16(13)18)22-20(24)17(21)12-26-11-14-5-3-2-4-6-14/h2-10,17H,11-12,21H2,1H3,(H,22,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBODWFAIQZWSU-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CSCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CSCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8179966.png)


![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8179980.png)




![1-[3-[3-[3-(2,5-Dioxopyrrol-1-yl)propoxy]-2,2-bis[3-(2,5-dioxopyrrol-1-yl)propoxymethyl]propoxy]propyl]pyrrole-2,5-dione](/img/structure/B8180026.png)
